N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(11-15-9-6-10-19-15)17-16(18)13(2)20-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCOVWCJAGFBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Attachment of the Propanamide Group: The propanamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Introduction of the Phenoxy Group: The phenoxy group is typically introduced via a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as dihydrofuran or tetrahydrofuran derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones, hydroxyfurans
Reduction: Dihydrofuran, tetrahydrofuran derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its structural properties can be exploited in the development of new materials, such as polymers or coatings with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenoxy group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
- Structure : Shares the propanamide core but replaces the furan with a biphenyl-fluorinated group and a phenyl-substituted amine (derived from amphetamine) .
- Synthesis : Prepared via coupling of flurbiprofen and amphetamine using DCC, yielding high purity (confirmed by HPLC, NMR, and mass spectrometry) .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- Structure : Retains the 2-(2-fluoro-biphenyl)propanamide moiety but substitutes the amine with a tryptamine-derived indole-ethyl group .
- Increased molecular weight (vs. furan derivative) may reduce bioavailability.
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Key Properties
Pharmacological and Functional Comparisons
Amide Linkage and Bioisosterism
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse sources.
Structural Overview
The compound features a furan ring, an isopropyl group, and a phenoxy moiety, which contribute to its unique chemical properties. The furan ring is known for its reactivity in biological systems, while the phenoxy group can enhance lipophilicity and receptor interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can lead to reduced enzymatic activity and subsequent biological effects such as anti-inflammatory or antimicrobial actions.
- Receptor Modulation : It can modulate receptor activities through hydrogen bonding and hydrophobic interactions, influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | In vitro studies suggest significant activity against various cancer cell lines, potentially inhibiting tumor growth. |
| Antimicrobial | Exhibits properties that may combat bacterial and fungal infections. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that derivatives of compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cells. The mechanism involved the induction of apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a new antimicrobial agent. The study indicated that the furan ring plays a crucial role in enhancing the compound's interaction with microbial targets.
- Inflammation Reduction : Research has also pointed out that this compound could modulate inflammatory responses by inhibiting specific cytokines involved in the inflammatory cascade, providing insights into its application for treating inflammatory diseases .
Applications in Medicinal Chemistry
This compound is being explored for several applications:
- Drug Development : Its unique structure makes it a candidate for designing new drugs targeting specific diseases.
- Biological Probes : The compound can serve as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(furan-2-yl)propan-2-yl]-2-phenoxyacetamide | Furan and phenoxy groups | Anticancer properties |
| N-[1-(furan-2-yl)propan-2-yl]-2-phenoxybutanamide | Similar structure with butanamide | Moderate antimicrobial activity |
| N-[1-(furan-2-yl)propan-2-y]-2-(4-fluorophenoxy)propanamide | Fluorinated phenoxy group | Enhanced anticancer effects |
Q & A
Q. What synthetic strategies are recommended for preparing N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide, and how are intermediates characterized?
A multi-step synthesis involving coupling of furan-2-ylpropan-2-amine with phenoxypropanoyl chloride is typical. Key intermediates (e.g., 5-substituted thiadiazoles) are characterized via IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 6.3–7.8 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How are the structural features of this compound validated, and what analytical discrepancies require resolution?
X-ray crystallography (using SHELX programs) confirms stereochemistry and bond angles, while discrepancies in NMR splitting patterns may arise from rotameric equilibria in the propanamide moiety. Dynamic NMR or variable-temperature studies resolve such issues .
Q. What computational methods predict the biological activity of this compound, and how reliable are they?
PASS (Prediction of Activity Spectra for Substances) predicts anti-tubercular activity (Pa > 0.7). Molecular docking (ArgusLab 4.0.1) with enoyl-ACP reductase (PDB: 2H7M) identifies hydrogen bonds with Tyr158 and hydrophobic interactions with Met103. Validation involves re-docking known inhibitors (RMSD < 2.0 Å) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational activity predictions and experimental MIC values?
For compounds with high PASS scores but low MICs (e.g., 3.3 µg/mL vs. predicted Pa = 0.85), evaluate membrane permeability via logP calculations or Caco-2 assays. Synergistic effects with adjuvants (e.g., efflux pump inhibitors) may enhance activity .
Q. What structure-activity relationship (SAR) studies are critical for optimizing anti-tubercular activity?
Systematic substitution at the phenoxy group (e.g., electron-withdrawing halogens) improves target binding. Thiadiazole-to-furan linker flexibility correlates with conformational adaptability in the enzyme active site .
Q. How can molecular docking guide the optimization of hydrogen-bonding interactions with enoyl-ACP reductase?
Modifying the propanamide carbonyl to a bioisostere (e.g., sulfonamide) enhances hydrogen-bond strength with Tyr158. Free energy perturbation (FEP) calculations quantify binding affinity changes .
Q. What strategies address poor aqueous solubility in biological assays?
Co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) or nanoformulation (liposomes) maintain compound stability. Solubility parameters (Hansen solubility spheres) guide solvent selection .
Q. How is crystallographic data analyzed to resolve ambiguous electron density in the furan ring?
SHELXL refinement with twin-law corrections (e.g., BASF parameter) and anisotropic displacement parameters (ADPs) clarify disorder in the furan oxygen. R-free values < 0.25 ensure model accuracy .
Q. What biophysical methods validate target engagement in cellular environments?
Surface plasmon resonance (SPR) measures binding kinetics (KD < 10 µM), while cellular thermal shift assays (CETSA) confirm target stabilization in M. tuberculosis lysates .
Q. How is metabolic stability assessed in hepatic microsomes, and what structural modifications improve half-life?
LC-MS/MS quantifies parent compound depletion (t₁/₂ > 60 min). Introducing methyl groups at the propan-2-yl position reduces CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
